Z-Phe-met-OH

描述

The exact mass of the compound Z-Phe-met-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Phe-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEXZNQIPZLQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927146 |

Source

|

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-07-3 |

Source

|

| Record name | Carbobenzoxyphenylalanylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Z-Phe-Met-OH?

An In-Depth Technical Guide to the Structure of N-Carbobenzoxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH)

Abstract

This technical guide provides a comprehensive analysis of the structure of N-Carbobenzoxy-L-phenylalanyl-L-methionine, commonly abbreviated as Z-Phe-Met-OH. As a fundamental dipeptide building block, its utility in peptide synthesis, drug development, and biochemical assays is directly tied to its precise molecular architecture.[1] This document elucidates the constituent components of Z-Phe-Met-OH, including the N-terminal carbobenzoxy protecting group, the peptide backbone formed by L-phenylalanine and L-methionine, and the C-terminal carboxylic acid. We will explore the chemical properties and spectroscopic signatures that define this compound, offering field-proven protocols for its characterization. This guide is intended for researchers and professionals in peptide chemistry and drug discovery who require a deep, functional understanding of this versatile reagent.

Introduction: The Role of N-Protected Dipeptides in Synthesis

In the intricate field of peptide chemistry, the stepwise assembly of amino acids into a defined sequence necessitates a rigorous strategy of selective protection and deprotection. Unprotected amino acids possess at least two reactive functional groups—the N-terminal amine and the C-terminal carboxylic acid—which can lead to uncontrolled polymerization and side reactions during peptide coupling.

The use of N-terminal protecting groups is a cornerstone of modern peptide synthesis. The carbobenzoxy (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas, is a classic and highly effective urethane-type protecting group. Its function is to temporarily render the N-terminal amine of an amino acid unreactive, allowing for the selective activation of its C-terminal carboxyl group to form a peptide bond with the free amine of another amino acid.

Z-Phe-Met-OH is an embodiment of this strategy. It is not merely a chemical compound but a strategic intermediate. As an N-protected dipeptide, it allows for the introduction of a specific Phe-Met sequence into a growing peptide chain in a single coupling step. This approach can improve synthesis efficiency, reduce the number of reaction cycles, and sometimes help overcome challenges associated with the coupling of individual sterically hindered or problematic amino acids. Its applications are prominent in the development of therapeutic agents, particularly in targeting biological pathways in cancer and metabolic diseases.[1]

Detailed Molecular Structure of Z-Phe-Met-OH

The structure of Z-Phe-Met-OH is a composite of three key moieties, each contributing to its overall chemical behavior and function in synthesis.

Chemical Identity and Physicochemical Properties

A clear identification of Z-Phe-Met-OH is critical for regulatory and experimental consistency. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Systematic Name | N-Carbobenzoxy-L-phenylalanyl-L-methionine | [2] |

| Synonyms | Cbz-Phe-Met-OH, Z-L-phenylalanyl-L-methionine | [1][3] |

| CAS Number | 13126-07-3 | [1][3] |

| Molecular Formula | C₂₂H₂₆N₂O₅S | [1][2] |

| Molecular Weight | 430.52 g/mol | [1][2] |

| Melting Point | 110-121 °C | [1] |

| Purity | ≥ 98% (typically by TLC) | [1] |

The Constituent Moieties

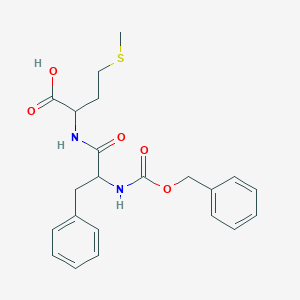

The molecule's structure can be dissected into its functional components, as illustrated in the diagram below.

Caption: Annotated structure of Z-Phe-Met-OH.

-

The Carbobenzoxy (Z) Group: Attached to the nitrogen of phenylalanine, this group consists of a benzyl group linked to a carbonyl group. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom, effectively preventing it from participating in undesired coupling reactions. It is stable to the basic and mildly acidic conditions used for other protecting groups but can be cleanly removed by catalytic hydrogenolysis.

-

L-Phenylalanine (Phe): The first amino acid in the sequence, phenylalanine is a proteinogenic amino acid characterized by its bulky, hydrophobic benzyl side chain.[4] This aromatic ring plays a significant role in protein-protein interactions and can be a target for drug design.[5]

-

The Peptide Bond: A rigid, planar amide linkage formed between the carboxyl group of phenylalanine and the amino group of methionine. This bond is the fundamental structural unit of all proteins and peptides.

-

L-Methionine (Met): The second amino acid, methionine, is also essential and proteinogenic.[4] Its side chain contains a flexible thioether (-S-CH₃) group. The sulfur atom in methionine is susceptible to oxidation, a factor that must be considered during synthesis and storage.

-

The Carboxylic Acid (-OH): The free carboxyl group at the C-terminus of methionine is the reactive site for subsequent coupling reactions, where it will be activated to form a new peptide bond with the N-terminus of the next amino acid in the sequence.

Analytical and Spectroscopic Characterization

A self-validating protocol for any chemical synthesis relies on rigorous analytical confirmation of the product's structure and purity. For Z-Phe-Met-OH, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of Z-Phe-Met-OH in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; hygroscopic DMSO can significantly impact solubility.[7]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm).[8]

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the 10 protons of the two phenyl rings (one from the Z-group, one from Phe). The circulation of π electrons in these rings creates a local magnetic field that deshields these protons, shifting them downfield.[9]

-

Amide Protons (-NH-, δ ~6.5-8.0 ppm): The two NH protons (one from the urethane linkage, one from the peptide bond) will typically appear as doublets or broad signals. Their exact shift is sensitive to solvent and concentration due to hydrogen bonding.[9]

-

Z-Group Methylene Protons (-O-CH₂-Ph, δ ~5.1 ppm): The two protons of the methylene bridge in the carbobenzoxy group typically appear as a singlet.

-

Alpha-Protons (α-CH, δ ~4.2-4.8 ppm): The two chiral protons on the α-carbons of Phe and Met will appear as multiplets.

-

Phe Side-Chain Protons (β-CH₂, δ ~2.8-3.2 ppm): The two protons on the β-carbon of phenylalanine will appear as a multiplet.

-

Met Side-Chain Protons (-CH₂-CH₂-S-, δ ~1.8-2.6 ppm): The four protons of the methionine side chain will appear as complex multiplets.

-

Met Methyl Protons (-S-CH₃, δ ~2.1 ppm): The three protons of the terminal methyl group on the methionine side chain will appear as a sharp singlet.

-

Carboxylic Acid Proton (-COOH, δ >10 ppm): This proton is often very broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of Z-Phe-Met-OH (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source in positive ion mode.[12]

-

Analysis: Acquire a full scan mass spectrum (MS1) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation.[12]

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The primary peak in the MS1 spectrum will correspond to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 431.53. Adducts with sodium, [M+Na]⁺, at m/z ~453.51 may also be observed.

-

Key Fragmentation Patterns (MS/MS): The fragmentation of the peptide backbone and protecting group provides a fingerprint that confirms the sequence and structure.

Caption: Predicted ESI-MS/MS fragmentation of Z-Phe-Met-OH.

-

b₂ Ion (m/z 299.3): This fragment results from cleavage of the peptide bond, retaining the charge on the N-terminal portion (Z-Phe). Its presence confirms the identity of the first amino acid and its protecting group.

-

y₁ Ion (m/z 150.2): This fragment arises from the same peptide bond cleavage but with the charge retained on the C-terminal portion (Met-OH). This confirms the identity of the second amino acid.

-

Neutral Loss of Toluene (m/z 339.4): A characteristic fragmentation of the carbobenzoxy group involves the loss of toluene (C₇H₈), providing strong evidence for the presence of the Z-protecting group.[12]

Synthesis and Applications

General Synthetic Workflow

Z-Phe-Met-OH is typically synthesized via a solution-phase coupling reaction. The causality of the workflow is dictated by the need to form a specific peptide bond while preventing unwanted side reactions.

Caption: General workflow for the synthesis of Z-Phe-Met-OH.

-

Starting Materials: The synthesis begins with N-terminally protected phenylalanine (Z-Phe-OH) and C-terminally protected methionine (e.g., methionine methyl ester, H-Met-OMe).[13] The C-terminal protection on methionine is essential to prevent it from reacting with itself.

-

Peptide Coupling: The carboxyl group of Z-Phe-OH is activated using a coupling reagent (e.g., Dicyclohexylcarbodiimide, DCC). This activated species then reacts with the free amino group of H-Met-OMe to form the peptide bond, yielding the fully protected dipeptide, Z-Phe-Met-OMe.

-

C-Terminal Deprotection: The methyl ester protecting group is selectively removed, typically via saponification (hydrolysis with a base like NaOH followed by acidification), to yield the final product, Z-Phe-Met-OH, with its free C-terminal carboxylic acid ready for further use.

Core Applications

Z-Phe-Met-OH serves as a crucial building block in the multi-step synthesis of larger, more complex peptides.[1] Its unique structure, combining aromatic and sulfur-containing side chains, makes it a valuable component in designing peptides that can mimic natural hormones or neurotransmitters, or act as enzyme inhibitors.[14] The presence of both phenylalanine and methionine is significant, as these residues are often found in "hot spots" of protein-protein interactions, making them attractive targets for therapeutic intervention.[5]

Conclusion

The molecular structure of Z-Phe-Met-OH is a deliberate and strategic design, optimized for its role as an intermediate in peptide synthesis. The carbobenzoxy group provides robust N-terminal protection, while the specific sequence of L-phenylalanine and L-methionine offers a combination of hydrophobicity and unique chemical reactivity. A thorough understanding of its structure, confirmed by robust analytical techniques like NMR and MS, is paramount for its successful application. This dipeptide building block continues to be an invaluable tool for researchers and drug development professionals exploring the vast chemical space of peptide-based therapeutics and biochemical probes.

References

-

Z-Met-met-OH | C18H26N2O5S2 | CID 26793384 - PubChem. National Institutes of Health. [Link]

-

N-Carbobenzoxy-L-Methionine 98.0% - Pure Synth. PureSynth. [Link]

-

1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z) - ResearchGate. ResearchGate. [Link]

-

Z-Phe-OH [1161-13-3] - Aapptec Peptides. Aapptec. [Link]

-

Proteinogenic amino acid - Wikipedia. Wikipedia. [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Chemistry Steps. [Link]

-

Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed. National Library of Medicine. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed. National Library of Medicine. [Link]

-

mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

-

Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Jack Westin. [Link]

-

Partial 1 H NMR titration spectra of 1b with L -Phe-OMe (0.5 - ResearchGate. ResearchGate. [Link]

-

Z-Met-OH [1152-62-1] - Aapptec Peptides. Aapptec. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CARBOBENZYLOXY-L-PHENYLALANYL-L-METHIONINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Z-PHE-MET-OH | 13126-07-3 [chemicalbook.com]

- 4. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 5. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. N-Cbz-L-methionine | 1152-62-1 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Chemical Properties of Z-L-phenylalanyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the fundamental chemical properties of synthetic peptides. These molecules are not merely reagents but are the foundational building blocks for complex therapeutic agents and sophisticated research tools. This guide is crafted from that perspective, offering not just data, but a practical and theoretical framework for working with Z-L-phenylalanyl-L-methionine (Z-Phe-Met). The benzyloxycarbonyl (Z) protecting group, while classic, introduces specific challenges and opportunities in synthesis, purification, and handling that demand a nuanced approach. This document is designed to provide that nuance, empowering researchers to leverage the full potential of this versatile dipeptide.

Introduction to Z-L-phenylalanyl-L-methionine

Z-L-phenylalanyl-L-methionine is a dipeptide composed of L-phenylalanine and L-methionine, with the N-terminus of the phenylalanine residue protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during the formation of the peptide bond.[1] The presence of the aromatic Z-group and the side chains of both phenylalanine (a benzyl group) and methionine (a thioether) imparts a significant hydrophobic character to the molecule. This hydrophobicity is a key determinant of its solubility, chromatographic behavior, and potential biological interactions.

This dipeptide serves as a valuable intermediate in the synthesis of more complex peptides and peptidomimetics. Its applications are found in various research areas, including drug development and molecular biology, where it can be used as a building block for creating therapeutic agents with enhanced stability and bioactivity.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-L-phenylalanyl-L-methionine is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents, purification strategies, and storage conditions.

Chemical Structure and Identifiers

The structure of Z-L-phenylalanyl-L-methionine is characterized by the presence of the N-terminal benzyloxycarbonyl group, the phenylalanine residue, and the C-terminal methionine residue.

Diagram: Chemical Structure of Z-L-phenylalanyl-L-methionine

Caption: A typical solution-phase synthesis workflow for Z-L-phenylalanyl-L-methionine.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a common method for the synthesis of Z-L-phenylalanyl-L-methionine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. [3] Materials:

-

Z-L-phenylalanine

-

L-methionine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Coupling Reaction: a. Dissolve Z-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. b. In a separate flask, dissolve L-methionine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt. c. Add the L-methionine methyl ester solution to the Z-L-phenylalanine solution. d. Cool the mixture to 0 °C in an ice bath. e. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with EtOAc. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-L-phenylalanyl-L-methionine methyl ester.

-

Saponification: a. Dissolve the crude ester in a mixture of MeOH and water. b. Add 1 M NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed. c. Acidify the reaction mixture with 1 M HCl to pH 2-3. d. Extract the product with EtOAc. e. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude Z-L-phenylalanyl-L-methionine.

Purification

The purification of Z-L-phenylalanyl-L-methionine can be challenging due to its hydrophobicity. [2] Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 stationary phase

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed. The exact gradient will need to be optimized based on the specific impurity profile.

-

Detection: UV at 214 nm and 254 nm.

Expert Insight: The hydrophobic nature of the Z-group can lead to strong retention on C18 columns. A shallower gradient and a higher starting percentage of the organic phase may be necessary for efficient elution and good separation from other hydrophobic impurities.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Z-L-phenylalanyl-L-methionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons present in the molecule. Key signals to look for include the aromatic protons of the Z-group and phenylalanine, the alpha-protons of both amino acid residues, and the methyl protons of the methionine side chain. The coupling patterns of the alpha-protons can confirm the diastereomeric purity of the product.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbons of the Z-group and the peptide bond will appear in the downfield region (around 170 ppm). [4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for peptides and should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 431.52.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide sequence information. Common fragmentation patterns for peptides include the formation of b- and y-ions from cleavage of the peptide bond. [6][7]

Diagram: Expected MS Fragmentation of Z-L-phenylalanyl-L-methionine

Caption: Simplified representation of the expected b- and y-ion fragmentation in the mass spectrum of Z-L-phenylalanyl-L-methionine.

Biological Activity and Applications

While Z-L-phenylalanyl-L-methionine is primarily used as a synthetic intermediate, the dipeptide moiety itself may have biological relevance.

Intermediate in Pharmaceutical Synthesis

Protected dipeptides are crucial building blocks in the synthesis of more complex peptide-based drugs. [8][9][10]Z-L-phenylalanyl-L-methionine can be used in the synthesis of protease inhibitors, where the phenylalanine and methionine residues may be designed to interact with the active site of the target enzyme. [11][12]

Potential Biological Effects

The individual amino acids, phenylalanine and methionine, have known biological roles. Phenylalanine is a precursor for neurotransmitters, while methionine is involved in methylation and is a precursor to other important molecules. [12][13]While the biological activity of the Z-protected dipeptide is not extensively studied, it is plausible that it could interact with enzymes that recognize dipeptide substrates. Enzymatic cleavage of the peptide bond by peptidases is a potential metabolic pathway. [14][15]

Conclusion

Z-L-phenylalanyl-L-methionine is a valuable, albeit challenging, dipeptide for synthetic chemists. Its significant hydrophobicity, conferred by the Z-group and the amino acid side chains, necessitates careful consideration of solvents and purification techniques. A solid understanding of its physicochemical properties, coupled with robust analytical characterization, is essential for its successful application in the synthesis of more complex and biologically active peptides. This guide provides a foundational framework for researchers to approach the use of Z-L-phenylalanyl-L-methionine with confidence and scientific rigor.

References

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

-

MDPI. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Green Chemistry. [Link]

-

Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Mascot. Peptide fragmentation. [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

-

Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry. [Link]

-

Enzymatic and chemical cleavage of fusion proteins. Current Protocols in Molecular Biology. [Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

-

New directions for protease inhibitors directed drug discovery. Journal of Medicinal Chemistry. [Link]

-

Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D. Communications Biology. [Link]

-

Molkem. Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. [Link]

-

Effect of phenylalanine on protein synthesis in the developing rat brain. Biochemical Journal. [Link]

-

L-leucine, L-methionine, and L-phenylalanine share a Na(+)/K (+)-dependent amino acid transporter in shrimp hepatopancreas. Journal of Experimental Zoology. [Link]

-

ResearchGate. Figure 3: MALDI TOF mass spectrum of L-Methionine (Met) with CHCA (Mat)... [Link]

-

Organic Syntheses. DL-Methionine. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

-

The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules. [Link]

-

Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia.pub. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

-

The role of phenylalanine and tyrosine in longevity: a cohort and Mendelian randomization study. Aging-US. [Link]

-

The specific features of methionine biosynthesis and metabolism in plants. The Plant Cell. [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]

-

Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. [Link]

-

ResearchGate. 1 H-NMR spectra of pure L-methionine in D 2 O. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. peptide.com [peptide.com]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mascot help: Peptide fragmentation [matrixscience.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. molkem.com [molkem.com]

- 10. mlunias.com [mlunias.com]

- 11. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 14. Enzymatic and chemical cleavage of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Z-Phe-Met-OH

Abstract: This technical guide provides a comprehensive exploration of the potential biological activities of N-Carbobenzoxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH). While primarily recognized as a dipeptide building block in synthetic chemistry for drug development, its intrinsic structural features—a protease-susceptible peptide backbone, a reactive methionine residue, and a bulky N-terminal protecting group—suggest a potential for direct biological engagement.[1][2] This document synthesizes information from related compounds and foundational biochemical principles to postulate its role as an enzyme inhibitor, an antioxidant agent, and a modulator of cellular pathways. We further present a validated experimental framework, complete with detailed protocols, for the systematic investigation and characterization of these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and similar peptide derivatives.

Introduction to Z-Phe-Met-OH: Beyond a Synthetic Intermediate

Z-Phe-Met-OH is a dipeptide composed of L-phenylalanine and L-methionine, with its N-terminus protected by a carbobenzoxy (Z) group. This protecting group enhances stability and is a cornerstone of solution-phase peptide synthesis.[3] However, the molecule's utility may extend beyond its role as a precursor. The convergence of a peptide structure that can mimic natural enzyme substrates, a sulfur-containing amino acid known for its antioxidant properties, and structural similarity to compounds with known anticancer activity provides a strong rationale for its investigation as a bioactive agent in its own right.[4][5][6]

1.1. Chemical Profile and Structural Rationale

-

Molecular Formula: C₂₂H₂₆N₂O₅S

-

Key Features:

-

Carbobenzoxy (Z) Group: Provides lipophilicity, potentially aiding membrane permeability, and sterically influences interactions with biological targets.

-

Phenylalanine (Phe): An aromatic amino acid, often a key recognition motif for proteases and other protein binding pockets.[7]

-

Methionine (Met): A sulfur-containing amino acid that can act as a potent endogenous antioxidant by scavenging reactive oxygen species (ROS).[6][8] Its thioether group can be reversibly oxidized, providing a catalytic antioxidant cycle within cells.[8]

-

Peptide Bond: The core linkage, making the molecule a potential substrate or inhibitor for peptidases and proteases.

-

Postulated Mechanisms of Biological Activity

Based on its constituent components, we can formulate several primary hypotheses for the biological activity of Z-Phe-Met-OH.

2.1. Enzyme Inhibition: A Competitive Binding Hypothesis

The dipeptide structure of Z-Phe-Met-OH makes it a prime candidate for an enzyme inhibitor, particularly for proteases that recognize phenylalanine at the P1 or P2 position. By resembling the natural substrate, it can occupy the active site, preventing the binding and cleavage of the endogenous target. This is a classic mechanism of competitive inhibition.[9][10] Dipeptides containing sterically constrained phenylalanine analogs have demonstrated potent and competitive chymotrypsin inhibition.[11]

The inhibition constant (Kᵢ) would be the critical parameter to quantify this activity, representing the concentration of Z-Phe-Met-OH required to reduce the enzyme's maximal activity by half.

Caption: Competitive inhibition model for Z-Phe-Met-OH.

2.2. Antioxidant and Cytoprotective Effects via the Methionine Residue

Oxidative stress, caused by an imbalance of ROS, is implicated in numerous diseases.[6] The methionine residue in Z-Phe-Met-OH can directly neutralize ROS, particularly hydroxyl radicals and hydrogen peroxide.[4] In this process, the thioether group of methionine is oxidized to methionine sulfoxide, a reaction that can be reversed by the cellular enzyme methionine sulfoxide reductase (MSR), thus restoring its antioxidant capacity.[8][12] This function suggests a potential cytoprotective role for Z-Phe-Met-OH under conditions of oxidative stress. Furthermore, L-methionine has been shown to activate the Nrf2-ARE pathway, a master regulator of endogenous antioxidant responses.[13]

Caption: ROS scavenging cycle of the methionine residue.

2.3. Potential as an Anticancer Agent

The rationale for investigating Z-Phe-Met-OH in oncology is twofold. First, related N-carbobenzoxy-L-phenylalanine derivatives have been synthesized and evaluated as potent inhibitors of topoisomerase IIα, a critical enzyme for DNA replication in cancer cells, and have shown significant antiproliferative activity against various human cancer cell lines.[5] Second, many cancer cells exhibit altered metabolism and increased oxidative stress, making them potentially vulnerable to agents that can modulate these pathways.[14] The HGF/c-MET signaling pathway is also a crucial axis in cancer development and progression.[15] While a direct link is speculative, the presence of methionine invites exploratory studies into potential interactions with MET-related signaling. Dysregulation of signaling networks like PI3K/AKT and MAPK is central to cancer, and these pathways are potential downstream targets.[16]

A Framework for Experimental Validation

To systematically evaluate the postulated biological activities, a tiered approach is recommended, beginning with broad screening assays and progressing to more specific mechanistic studies.

3.1. Tier 1: Cytotoxicity and Antiproliferative Screening

Causality: The foundational step is to determine the intrinsic cytotoxicity of Z-Phe-Met-OH across relevant cell lines (e.g., a panel of cancer lines and a non-cancerous control line like MCF10A).[14] This establishes a therapeutic window and informs the concentrations used in subsequent, non-cytotoxic mechanistic assays. The MTT assay, which measures mitochondrial metabolic activity, is a robust and standard method for this purpose.[14]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells (e.g., 4T1 breast cancer cells, MCF10A non-tumorigenic breast cells) in 96-well plates at a density of 5,000 cells per well and incubate for 12-24 hours to allow for attachment.

-

Compound Preparation: Prepare a 2X stock solution of Z-Phe-Met-OH in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0 µM to 200 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: IC₅₀ Values

| Cell Line | Compound | IC₅₀ (µM) after 48h |

| 4T1 (Cancer) | Z-Phe-Met-OH | Hypothetical Value |

| HeLa (Cancer) | Z-Phe-Met-OH | Hypothetical Value |

| MCF10A (Non-cancer) | Z-Phe-Met-OH | Hypothetical Value |

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];node [fillcolor="#F1F3F4"]; A [label="Seed Cells in 96-Well Plate"]; B [label="Incubate (24h)"]; C [label="Treat with Z-Phe-Met-OH\n(Concentration Gradient)"]; D [label="Incubate (24-72h)"]; E [label="Add MTT Reagent"]; F [label="Incubate (4h)"]; G [label="Solubilize Formazan\n(DMSO)"]; H [label="Read Absorbance\n(570 nm)"]; I [label="Calculate % Viability\n& Determine IC50"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Experimental workflow for cytotoxicity screening.

3.2. Tier 2: Mechanistic Assays

Assuming the Tier 1 screen reveals interesting activity (e.g., selective cytotoxicity to cancer cells or no toxicity at reasonable concentrations), the next step is to probe the hypothesized mechanisms.

Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

Causality: This assay directly tests the hypothesis of enzyme inhibition. A fluorogenic substrate is used which, when cleaved by the protease, releases a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

-

Reagents: Protease of interest (e.g., Chymotrypsin), fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer, Z-Phe-Met-OH, and a known inhibitor (positive control).

-

Procedure: a. In a 96-well black plate, add assay buffer. b. Add varying concentrations of Z-Phe-Met-OH (or positive control/vehicle). c. Add a fixed concentration of the protease to initiate pre-incubation (e.g., 15 minutes at room temperature) to allow the inhibitor to bind. d. Initiate the reaction by adding the fluorogenic substrate. e. Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths.

-

Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot V₀ against inhibitor concentration to determine the IC₅₀. Further experiments varying both substrate and inhibitor concentrations can be used to construct Lineweaver-Burk plots to determine the mechanism of inhibition (competitive, non-competitive, etc.).[9][17]

Protocol: Cellular ROS Detection Assay (DCFH-DA)

Causality: This assay validates the antioxidant hypothesis in a cellular context. DCFH-DA is a cell-permeable compound that is de-esterified inside the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A potent antioxidant will reduce intracellular ROS levels, leading to lower DCF fluorescence.

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of Z-Phe-Met-OH for a defined period (e.g., 1-4 hours).

-

ROS Induction: Introduce an oxidative stressor (e.g., H₂O₂ or menadione) to the cells. Include a control group without the stressor.

-

Staining: Load the cells with 10 µM DCFH-DA and incubate for 30 minutes in the dark.

-

Measurement: Wash the cells with PBS and measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

-

Analysis: Normalize the fluorescence of treated groups to the stressed, untreated control. A significant decrease in fluorescence indicates antioxidant activity.

Summary and Future Directions

Z-Phe-Met-OH presents a compelling profile for investigation beyond its established role in peptide synthesis. Its structure suggests plausible and testable biological activities, including enzyme inhibition, antioxidant effects, and antiproliferative action. The experimental framework provided in this guide offers a validated pathway to systematically explore this potential.

Positive findings from these assays would warrant further investigation into:

-

Target Identification: Utilizing proteomics and molecular docking to identify specific enzyme targets.

-

Signaling Pathway Analysis: Employing techniques like Western blotting or reporter assays to determine effects on pathways such as MAPK, PI3K/AKT, or Nrf2.[15][16]

-

In Vivo Validation: Testing the efficacy of Z-Phe-Met-OH in preclinical animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Z-Phe-Met-OH to optimize potency and selectivity.

By approaching Z-Phe-Met-OH with both mechanistic hypothesis and rigorous experimental validation, the research community can fully elucidate its potential contributions to drug discovery and development.

References

-

Biological Functions of Antioxidant Dipeptides - SciSpace. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega - ACS Publications. [Link]

-

Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - ASM Journals. [Link]

-

Biological Functions of Antioxidant Dipeptides - J-Stage. [Link]

-

Biological activity and health benefits of food-derived bioactive peptides - ScienceAsia. [Link]

-

N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed. [Link]

-

Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - NIH. [Link]

-

Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed. [Link]

-

Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. [Link]

-

Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy - PMC. [Link]

-

Common Enzyme Inhibition Mechanisms Explained with Examples - Patsnap Synapse. [Link]

-

The role of methionine on metabolism, oxidative stress, and diseases - PubMed. [Link]

-

Inhibition - Enzymes - MCAT Content - Jack Westin. [Link]

-

Antioxidant role of methionine-containing intra- and extracellular proteins - PMC - NIH. [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure - Technology Networks. [Link]

-

L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - MDPI. [Link]

-

l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed. [Link]

-

Targeting the hedgehog pathway in MET mutation cancers and its effects on cells associated with cancer development - PMC. [Link]

-

Special Issue : Regulation of Cellular Signaling Pathways in the Metabolic Syndrome - MDPI. [Link]

-

The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - Frontiers. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. technologynetworks.com [technologynetworks.com]

- 8. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]

- 11. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the hedgehog pathway in MET mutation cancers and its effects on cells associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Cellular Signaling Pathways in the Metabolic Syndrome | Life | MDPI [mdpi.com]

- 17. jackwestin.com [jackwestin.com]

Methodological & Application

Role of Z-Phe-Met-OH in metabolic disease studies.

Executive Summary

In metabolic disease research, particularly type 2 diabetes (T2D) and obesity, the lysosomal cysteine protease Cathepsin L (CatL) has emerged as a critical therapeutic target.[1][2] Unlike its counterpart Cathepsin B, CatL is directly implicated in the proteolytic degradation of the Insulin Receptor (IR) and the Insulin-Like Growth Factor-1 Receptor (IGF-1R), thereby driving insulin resistance and aberrant adipogenesis.

This application note details the specific utility of Z-Phe-Met-OH (Carbobenzoxy-L-phenylalanyl-L-methionine), a highly specific dipeptide substrate/competitor, in distinguishing CatL activity from the "metabolic noise" of other proteases. While fluorogenic substrates (e.g., Z-Phe-Arg-AMC) are common, they suffer from cross-reactivity with Cathepsin B. We present a rigorous HPLC-based protocol using Z-Phe-Met-OH to quantify CatL activity in lipid-rich tissues, providing a label-free, interference-resistant method for metabolic profiling.

Scientific Background: The Cathepsin L – Insulin Axis

In healthy adipocytes, Cathepsin L is confined to lysosomes. However, in the "metabolic inflammatory state" (obesity), lysosomal membrane permeabilization (LMP) and overexpression lead to cytosolic and extracellular leakage of CatL.

-

Mechanism of Pathology: Cytosolic CatL cleaves the

-subunit of the Insulin Receptor (IR- -

The Role of Z-Phe-Met-OH: The P2 position of cysteine proteases dictates specificity. Cathepsin L has a strong preference for hydrophobic residues (Phe, Met) at the P2 position, whereas Cathepsin B accepts basic residues (Arg). Z-Phe-Met-OH exploits this hydrophobic preference, making it a "Gold Standard" tool for isolating CatL kinetics in complex tissue lysates.

Pathway Visualization: Cathepsin L in Insulin Signaling

Figure 1: Pathological role of Cathepsin L in degrading the Insulin Receptor, and the intervention point of Z-Phe-Met-OH.

Experimental Protocol: HPLC-Based Cathepsin L Activity Assay

Objective: To quantify specific Cathepsin L activity in adipose or liver tissue using Z-Phe-Met-OH as a substrate, avoiding the fluorescence quenching often seen in lipid-rich samples.

Materials Required

-

Substrate: Z-Phe-Met-OH (10 mM stock in DMSO).

-

Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100.

-

Activator: 2 mM DTT (Freshly prepared) – Critical for cysteine protease activity.

-

Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.

-

HPLC System: C18 Reverse-Phase Column (e.g., 250mm x 4.6mm, 5µm).

Step-by-Step Methodology

-

Tissue Preparation:

-

Homogenize 100 mg of White Adipose Tissue (WAT) or Liver in 500 µL of ice-cold Lysis Buffer.

-

Centrifuge at 12,000 x g for 15 min at 4°C.

-

Crucial Step: Carefully remove the top lipid layer (fat cake) to prevent HPLC column clogging. Collect the supernatant.

-

-

Enzyme Activation:

-

Mix 50 µL of tissue lysate with 40 µL of Activation Buffer (Lysis buffer + 2 mM DTT).

-

Pre-incubate at 37°C for 5 minutes to reduce the active site cysteine.

-

-

Reaction Initiation:

-

Add 10 µL of Z-Phe-Met-OH (1 mM final concentration).

-

Incubate at 37°C for exactly 30 minutes.

-

-

Termination:

-

Add 100 µL of Stop Solution (Acetonitrile). Vortex vigorously.

-

Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

-

-

HPLC Analysis:

-

Inject 20 µL of the supernatant.

-

Mobile Phase: Isocratic 60% Methanol / 40% Water (0.1% TFA).

-

Detection: UV Absorbance at 254 nm (detects the Z-group) or 214 nm (peptide bonds).

-

Quantification: Measure the decrease in the Z-Phe-Met-OH peak area and the appearance of the Z-Phe product peak.

-

Workflow Diagram

Figure 2: Workflow for label-free quantification of Cathepsin L activity.

Data Interpretation & Specificity Validation

To confirm that the hydrolysis of Z-Phe-Met-OH is driven by Cathepsin L and not Cathepsin B, a validation step using specific inhibitors is recommended.

Table 1: Expected Kinetic Profiles in Metabolic Disease Models

| Experimental Condition | Healthy Control (Activity) | Diabetic/Obese Model (Activity) | Interpretation |

| Z-Phe-Met-OH Only | Low (Baseline) | High (++++) | Cathepsin L is upregulated in insulin resistance. |

| + CA-074 (Cat B Inhibitor) | Low | High (+++) | Minimal reduction confirms Z-Phe-Met-OH is specific to Cat L, not B. |

| + E64 (Total Cysteine Protease Inh.) | None | None | Confirms signal is protease-driven. |

| Substrate: Z-Phe-Arg-AMC | Moderate | Very High (+++++) | Shows combined Cat L + Cat B activity (less specific). |

Key Insight: If you observe significant hydrolysis of Z-Phe-Met-OH that is not inhibited by CA-074 (a specific Cathepsin B inhibitor), you have successfully isolated Cathepsin L activity. This distinction is vital because Cathepsin B is often pro-inflammatory, while Cathepsin L is pro-adipogenic; distinguishing them allows for precise mechanistic dissection.

References

-

Yang, M., et al. (2007). "Cathepsin L activity controls adipogenesis and glucose tolerance."[3] Nature Cell Biology, 9, 970–977.[3] Link

- Core grounding for Cathepsin L's role in degrading insulin receptors.

-

Barrett, A. J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561. Link

- Establishes Z-Phe-Met as a preferential substrate for C

-

Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA), 1824(1), 68-88. Link

- Review of structural specificity mechanisms utilized in this protocol.

Sources

- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin L activity controls adipogenesis and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The involvement of Cathepsin B and L in inflammation and cholesterol trafficking protein NPC2 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Met-OH as a substrate in enzyme assays.

Application Note: Z-Phe-Met-OH as a Substrate in Enzyme Assays

Introduction & Scientific Context

Z-Phe-Met-OH (N-Carbobenzoxy-L-phenylalanyl-L-methionine) is a synthetic dipeptide derivative widely utilized as a specific substrate for Carboxypeptidase Y (CPY) (also known as Serine Carboxypeptidase). Unlike fluorogenic substrates (e.g., those coupled to AMC or MNA), Z-Phe-Met-OH is a "free acid" substrate. Its utility lies in its structural mimicry of natural peptide chains, provided by the N-terminal Carbobenzoxy (Z or Cbz) protecting group, which simulates the steric bulk of a polypeptide chain while blocking the N-terminus from non-specific aminopeptidase degradation.

Key Applications:

-

Carboxypeptidase Y (CPY) Activity Assays: CPY exhibits a broad specificity but shows a distinct preference for hydrophobic residues (Phe, Leu, Met) at the P1' position (C-terminus). Z-Phe-Met-OH allows for the precise determination of CPY esterase/amidase activity.

-

Protease Specificity Profiling: Used in HPLC-based assays to determine the cleavage site specificity of endopeptidases (e.g., Cathepsins) that may cleave the Phe-Met bond.

-

Inhibitor Screening: Serves as a competitive substrate when screening for inhibitors of serine carboxypeptidases.

Mechanism of Action

The enzymatic hydrolysis of Z-Phe-Met-OH by Carboxypeptidase Y involves the cleavage of the peptide bond between the Phenylalanine and Methionine residues.

-

Substrate: Z-Phe-Met-OH (Hydrophobic, N-terminally blocked).

-

Enzyme: Carboxypeptidase Y (Exopeptidase).[1]

-

Products: Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine) + L-Methionine (Free amino acid).

Detection Principle: Since the substrate is not fluorogenic, activity is measured by quantifying the release of the free amino acid L-Methionine . This is most commonly achieved via the Ninhydrin Reaction , which reacts specifically with free primary amines (present in L-Met but blocked in Z-Phe-Met-OH), or via RP-HPLC separation.

Figure 1: Enzymatic hydrolysis mechanism and detection strategy. The assay relies on the specific detection of the liberated L-Methionine, as the substrate's amine is protected by the Z-group.

Experimental Protocols

Protocol A: Colorimetric Ninhydrin Assay (Standard Method)

Best for: Routine activity checks and kinetic constants (Km, Vmax) without HPLC equipment.

Reagents Required:

-

Assay Buffer: 50 mM Sodium Phosphate or Citrate Buffer, pH 6.5 (CPY optimum).

-

Substrate Stock: 10 mM Z-Phe-Met-OH in Methanol or DMSO.

-

Note: The Z-group makes the peptide hydrophobic. Dissolve in organic solvent first, then dilute into buffer.

-

-

Ninhydrin Reagent: 2% Ninhydrin solution.

-

Stop Solution: Glacial Acetic Acid or heating (boiling).

Step-by-Step Methodology:

-

Substrate Preparation:

-

Dilute the 10 mM Stock to a working concentration of 1 mM in the Assay Buffer.

-

Critical: Ensure the final organic solvent concentration is <5% to avoid denaturing the enzyme.

-

-

Enzyme Reaction:

-

Pipette 1.0 mL of Substrate Solution (1 mM) into test tubes.

-

Equilibrate at 25°C for 5 minutes.

-

Add 50 µL of Carboxypeptidase Y enzyme solution (approx. 10-50 units/mL).

-

Mix by inversion and incubate at 25°C for exactly 10 minutes .

-

-

Quenching & Development:

-

Add 1.0 mL of Ninhydrin Reagent to the reaction tube.

-

Immediately place tubes in a boiling water bath (100°C) for 15 minutes.

-

Why? This stops the enzymatic reaction and drives the ninhydrin color development with the released Methionine.

-

Cool rapidly in an ice bath.

-

-

Measurement:

-

Add 5.0 mL of 50% Ethanol or Isopropanol (diluent) to stabilize the color.

-

Measure Absorbance at 570 nm .

-

-

Quantification:

-

Compare against an L-Methionine Standard Curve (0–1 mM).

-

Self-Validation: Run a "Substrate Blank" (Buffer + Substrate + Ninhydrin, no enzyme) to ensure Z-Phe-Met-OH does not contribute to background signal.

-

Protocol B: RP-HPLC Hydrolysis Assay (High Precision)

Best for: Protease specificity profiling, assessing purity, or when colorimetric interference is present.

System Setup:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detection: UV at 254 nm (Detects the Z-group phenyl ring).

Workflow:

-

Incubation:

-

Mix 100 µL Substrate (1 mM) + 10 µL Enzyme in Buffer.

-

Incubate at 37°C for defined timepoints (e.g., 0, 15, 30, 60 min).

-

-

Termination:

-

Stop reaction by adding 100 µL of 10% Trichloroacetic Acid (TCA) or by adding equal volume of Mobile Phase B.

-

Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

-

-

Chromatography:

-

Inject 20 µL of supernatant.

-

Run Gradient: 10% B to 60% B over 20 minutes.

-

-

Analysis:

-

Peak 1 (Product): Z-Phe-OH (Elutes earlier due to loss of Met).

-

Peak 2 (Substrate): Z-Phe-Met-OH (Elutes later, more hydrophobic).

-

Note: Free Methionine absorbs poorly at 254 nm; monitor the shift from Substrate to Z-Phe-OH product.

-

Figure 2: HPLC workflow for monitoring Z-Phe-Met-OH hydrolysis. This method separates the Z-protected product from the substrate.

Data Analysis & Interpretation

Calculating Specific Activity (Ninhydrin Method)

Use the L-Methionine standard curve to convert Absorbance (OD570) to micromoles of product released.

| Parameter | Description |

| Absorbance Sample - Absorbance Blank | |

| Total reaction volume (mL) | |

| Dilution factor | |

| Extinction coefficient (derived from Met standard curve slope) | |

| Time of assay (minutes) | |

| Volume of enzyme added (mL) |

Unit Definition: One unit will hydrolyze 1.0 µmole of Z-Phe-Met-OH per minute at pH 6.5 at 25°C.

Kinetic Constants

To determine

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Solution |

| Precipitation | Substrate insolubility in aqueous buffer. | Dissolve Z-Phe-Met-OH in 100% DMSO or Methanol first. Ensure final organic solvent is <5%. |

| High Background | Contamination with free amino acids. | Use high-grade reagents.[2][3] Ensure the "Substrate Blank" is subtracted. |

| No Activity | pH mismatch or Enzyme inactivation. | Verify pH 6.[3]5. CPY is sensitive to oxidation; use fresh enzyme or add mild reducing agents if necessary. |

| Non-Linear Rate | Substrate depletion. | Reduce incubation time or enzyme concentration. Ensure <10% substrate hydrolysis for initial rate kinetics. |

References

- Hayashi, R., et al. (1973). "Carboxypeptidase Y from Saccharomyces cerevisiae." Methods in Enzymology, 45, 568-581.

Sources

Z-Phe-Met-OH applications in neuroscience research.

Application Note: Z-Phe-Met-OH in Neuroscience Research

Part 1: Introduction & Core Directive

Z-Phe-Met-OH (N-Carbobenzoxy-L-phenylalanyl-L-methionine) is a bioactive dipeptide derivative primarily utilized in neuroscience as a structural probe and competitive modulator of cysteine proteases , specifically Cathepsin L and Cathepsin B .[1]

While often overshadowed by its activated derivatives (e.g., the fluorogenic substrate Z-Phe-Met-AMC or the irreversible inhibitor Z-Phe-Met-FMK), the free acid form (Z-Phe-Met-OH ) is a critical tool for:

-

Enzyme Specificity Profiling: acting as a non-fluorogenic competitive inhibitor to validate protease activity in complex neuronal lysates.

-

Substrate Competition Assays: distinguishing between Cathepsin L (high affinity for Phe-Met) and Cathepsin B (high affinity for Phe-Arg) activities.[1]

-

Fragment-Based Drug Design: serving as the P2-P1 recognition scaffold for developing neuroprotective agents that prevent lysosomal leakage and neuronal apoptosis.[1]

This guide details the protocols for utilizing Z-Phe-Met-OH to dissect lysosomal dysfunction in neurodegenerative models (Alzheimer’s, Parkinson’s) and ischemic injury.[1]

Part 2: Scientific Integrity & Logic (Mechanism of Action)[1]

The Mechanistic Scaffold: P2-P1 Recognition

Cysteine proteases like Cathepsins and Calpains recognize substrates based on specific amino acid sequences.

-

The "Z" Group (Carbobenzoxy): Caps the N-terminus, mimicking the peptide bond of a longer protein chain and enhancing hydrophobic interaction with the enzyme's S2 subsite.[1]

-

The Phe (Phenylalanine): Occupies the S2 subsite of the enzyme.[1] Cathepsin L has a deep, hydrophobic S2 pocket that strongly prefers Phenylalanine, making Z-Phe-Met-OH a highly specific scaffold for this enzyme.[1]

Biological Context in Neuroscience: In neurodegeneration, lysosomal membrane permeabilization (LMP) releases Cathepsins into the cytosol.[1]

-

Cathepsin L & B degrade cytosolic proteins and cleave Bid to t-Bid, triggering mitochondrial apoptosis.[1]

-

Application: Z-Phe-Met-OH is used to competitively occupy the active site of Cathepsin L, blocking the hydrolysis of other substrates (like fluorogenic probes) or acting as a template for inhibitors that prevent this apoptotic cascade.[1]

Part 3: Visualization (Signaling Pathway)[1]

Caption: Z-Phe-Met-OH competitively targets cytosolic Cathepsin L, modulating the apoptotic cascade triggered by lysosomal leakage.[1]

Part 4: Experimental Protocols

Protocol 1: Competitive Specificity Assay for Cathepsin L

Purpose: To confirm that a measured proteolytic signal in neuronal lysates is specifically due to Cathepsin L, using Z-Phe-Met-OH as a specific competitor.[1]

Materials:

-

Neuronal Lysate: Prepared from SH-SY5Y cells or mouse cortex.[1]

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (Promiscuous: Cat B & L) or Z-Phe-Met-AMC (Specific: Cat L).[1]

-

Competitor: Z-Phe-Met-OH (Stock: 10 mM in DMSO).[1]

-

Inhibitor Control: E-64 (Total Cysteine Protease Inhibitor).[1]

-

Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5.

Step-by-Step Methodology:

-

Lysate Preparation: Homogenize tissue in lysis buffer (w/o DTT). Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

-

Activation: Dilute lysate into Assay Buffer (containing DTT) to activate cysteine proteases.[1] Incubate for 5 min at 37°C.

-

Competition Setup (96-well plate):

-

Reaction: Add substrates last.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min at 37°C.

-

Analysis:

Technical Insight: Z-Phe-Met-OH has a

Protocol 2: Synthesis of Z-Phe-Met-FMK (Inhibitor Precursor)

Note: For labs with synthetic chemistry capabilities wanting to create the irreversible inhibitor from the Z-Phe-Met-OH scaffold.[1]

Concept: Z-Phe-Met-OH is the starting material.[1][3] The carboxyl group (-OH) is converted to a fluoromethyl ketone (-FMK).[1] Relevance: Z-Phe-Met-FMK is a potent neuroprotective agent in ischemia models.[1]

Workflow Summary:

-

Activation: React Z-Phe-Met-OH with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

-

Diazomethane Reaction: Add diazomethane (ether solution) to form the diazomethyl ketone (Z-Phe-Met-CHN2).[1]

-

Halogenation: Treat Z-Phe-Met-CHN2 with HBr/Acetic acid (for Bromomethyl ketone) or HF/Pyridine (for Fluoromethyl ketone).[1]

-

Purification: Silica gel chromatography.

Safety Warning: Diazomethane is explosive. This protocol requires specialized fume hoods and safety shields.

Part 5: Data Presentation & Comparison

Table 1: Z-Phe-Met Derivatives in Neuroscience

| Compound | Structure | Role | Primary Target | Application |

| Z-Phe-Met-OH | Free Acid | Competitor / Scaffold | Cathepsin L (High), Cathepsin B (Low) | Specificity controls, drug design scaffold.[1] |

| Z-Phe-Met-AMC | Fluorophore | Substrate | Cathepsin L | Measuring enzyme kinetics in lysates.[1] |

| Z-Phe-Met-FMK | Fluoromethyl Ketone | Irreversible Inhibitor | Cathepsin L > B | Blocking apoptosis in cell culture (Neuroprotection).[1] |

| Z-Phe-Met-CHN2 | Diazomethyl Ketone | Irreversible Inhibitor | Cathepsin L | Affinity labeling of active enzymes.[1] |

References

-

Turk, V., et al. (2012).[1] "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link[1]

-

Hook, V., et al. (2022).[1][4] "Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B." Biochemistry. Link[1]

-

Kikuchi, H., et al. (2003).[1] "Cathepsin B and L inhibitors prevent lysosomal rupture and cell death in oxidative stress models." Journal of Neuroscience Research. Link

-

Barrett, A.J., & Kirschke, H. (1981).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology. Link[1]

-

BenchChem. (2025).[1] "Comparative Analysis of Biological Activity of Phenylalanine Derivatives." BenchChem Technical Notes. Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of Z-Phe-Met-OH peptides

Technical Support Center: Purification of Z-Phe-Met-OH

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ZPM-PUR-001

Executive Summary: The Z-Phe-Met-OH Challenge

Welcome to the technical support hub for Z-Phe-Met-OH (Carbobenzyloxy-L-Phenylalanyl-L-Methionine). This dipeptide presents a classic "dichotomy of instability":

-

Hydrophobic Aggregation: The Z-protecting group and Phenylalanine side chain create significant hydrophobicity, leading to solubility issues in aqueous buffers.

-

Oxidative Instability: The Methionine (Met) thioether is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)], a contaminant that is difficult to separate due to subtle polarity shifts.

This guide replaces generic peptide protocols with a targeted workflow designed to preserve the integrity of the Met residue while managing the solubility limits of the Z-group.

Module 1: Solubility & Sample Preparation

User Query: "My sample precipitates when I inject it onto the HPLC, or I see broad, tailing peaks."

Root Cause: Z-Phe-Met-OH is sparingly soluble in acidic water (0.1% TFA). Injecting a sample dissolved in 100% DMSO into an aqueous mobile phase causes "solvent shock," leading to microprecipitation on the column head.

Protocol: The "Co-Solvent Step-Down" Method

Do not dissolve directly in the mobile phase. Follow this specific solubilization logic:

| Step | Solvent / Reagent | Volume Fraction | Function |

| 1 | DMF or DMSO | 20-30% of final vol | Primary Solubilization: Disrupts hydrophobic aggregation of the Z-Phe motif. |

| 2 | Acetonitrile (ACN) | 10-20% of final vol | Transition Solvent: Lowers viscosity and surface tension, matching the mobile phase organic modifier. |

| 3 | 0.1% TFA in Water | 50-60% of final vol | Diluent: Slowly added last with vortexing to prevent crashing out. |

Technical Insight: If the solution turns cloudy upon adding water, do not filter immediately . Add more ACN dropwise until clear. Filtering a cloudy suspension removes your target peptide, drastically reducing yield.

Module 2: Controlling Methionine Oxidation

User Query: "I see a split peak or a shoulder eluting just before my main product. Mass spec shows a +16 Da mass shift."

Root Cause: This is Methionine Sulfoxide [Met(O)] . It is more polar than native Met and elutes earlier on Reverse Phase (RP) columns. Oxidation occurs via dissolved oxygen in buffers, high pH, or on-column heating.

The "Cold & Degassed" Workflow

Unlike Cysteine oxidation (which is reversible with DTT), Met oxidation is effectively irreversible during standard purification without specialized enzymes (MsrA/B) or harsh chemical reduction (NH₄I/TFA). Prevention is the only viable strategy.

Critical Parameters:

-

Buffer Degassing: Sparge all mobile phases with Helium or Argon for 15 minutes prior to use. Sonication alone is insufficient for Met-sensitive peptides.

-

Temperature Control: Set the column oven to 25°C or ambient .

-

Why? High temperatures (>40°C) lower backpressure but exponentially increase the rate of on-column oxidation [1].

-

-

Radical Scavenging (Optional): If oxidation persists, add 0.1% Methionine (free amino acid) to the fraction collector tubes before collection. This acts as a "sacrificial anode," absorbing reactive oxygen species (ROS) during fraction storage.

Module 3: Chromatography Optimization

User Query: "Standard C18 gradients aren't separating the impurities well."

Root Cause: The Z-group and Phe side chain are aromatic.[1] Standard C18 columns rely purely on hydrophobicity. You need a stationary phase that exploits

Recommended Stationary Phases

-

Phenyl-Hexyl Columns: The phenyl ring on the stationary phase interacts with the Z-group and Phe rings. This often provides a different selectivity factor (

) than C18, helping to resolve the Met(O) impurity [2]. -

C18 with High Carbon Load: If using C18, choose a "fully endcapped" column to prevent non-specific binding of the hydrophobic Z-group.

Gradient Strategy

-

Mobile Phase A: 0.1% TFA in Water (Low pH suppresses ionization of the C-terminal carboxyl, increasing retention).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

Standard Gradient:

-

0-2 min: 5% B (Load/Desalt)

-

2-20 min: 5%

60% B (Shallow gradient is key) -

20-25 min: 95% B (Wash)

Visualization: Purification Decision Logic

Caption: Decision tree for troubleshooting solubility and peak shape issues during Z-Phe-Met-OH purification.

Module 4: Post-Purification Handling

User Query: "My peptide was pure immediately after HPLC, but degraded after lyophilization."

Root Cause: Concentration of acid (TFA) during lyophilization can catalyze degradation. Furthermore, exposing the dry powder to air at room temperature accelerates Met oxidation.

Storage Protocol:

-

Lyophilization: Freeze fractions immediately. Do not leave them in liquid solution at room temperature.

-

Salt Exchange (Recommended): If biological assays are sensitive to TFA (which is cytotoxic), perform a salt exchange to HCl or Acetate using a small SPE cartridge or dialysis before final drying.

-

Atmosphere: Store the final powder under an inert atmosphere (Argon or Nitrogen).

-

Temperature: -20°C is mandatory.

FAQ: Advanced Troubleshooting

Q: Can I use DTT in the mobile phase to prevent oxidation? A: Generally, no . DTT absorbs strongly UV at 214nm and 280nm, interfering with detection. It is also unstable in acidic conditions. If you must use a reducing agent, use TCEP (Tris(2-carboxyethyl)phosphine), which is more stable at low pH and has lower UV interference, but it is expensive and difficult to remove.

Q: Why is my Z-group falling off? A: The Z (Cbz) group is stable to TFA but sensitive to hydrogenolysis or strong acids like HBr/AcOH. Ensure your system is free of palladium contaminants (if used in previous steps) and avoid using HBr. Standard HPLC conditions (0.1% TFA) will not remove the Z-group [3].

Q: Is the +16 Da peak always oxidation? A: Not always. Check for Ammonium Adducts (+17/18 Da) in Mass Spec if using ammonium-based buffers. However, if the peak elutes earlier on RP-HPLC, it is almost certainly Met(O).

References

-

Waters Corporation. MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. (Discusses on-column peptide oxidation mechanisms).

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids. (While focusing on FMOC, this details the separation of aromatic protected amino acids using specific stationary phases).

-

Sigma-Aldrich. Z-Phe-OH Product Analysis & Solubility Data.[2] (Provides baseline solubility and stability data for Z-protected Phenylalanine derivatives).

-

National Institutes of Health (PMC). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (Details the solubility changes and purification strategies for Met vs Met(O) peptides).

Sources

Technical Support Center: Optimizing Enzyme Kinetics Assays with Z-Phe-Met-OH

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the dipeptide substrate N-Carbobenzyloxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH). This guide is designed by application scientists to provide in-depth, field-proven insights into optimizing your enzyme kinetics assays, focusing on robust experimental design and proactive troubleshooting.

Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and your data is reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of Z-Phe-Met-OH.

1. What is Z-Phe-Met-OH and which enzymes does it assay?